MreB protein

Antibacterial Gram-negative Drug Discovery

Procure purified, active MreB protein (CAS 149255-61-8) for primary ATPase screens, using CBR-4830 (IC50=49 μM) as a benchmark control. Validate novel inhibitors via the gold-standard A22 light-scattering polymerization assay. Screen hits in synergy with clinical antibiotics (ceftazidime, meropenem) against MDR Gram-negative strains. The well-characterized inhibitor toolkit—A22, MP265, CBR-4830, TXH11106—enables dissection of ATP-competitive vs. non-competitive modes of action. This defined, validated reagent eliminates the confounding off-target effects of generic cytoskeleton inhibitors, ensuring reproducible, publication-grade results in bacterial cytoskeleton research.

Molecular Formula C8H8FNO2
Molecular Weight 0
CAS No. 149255-61-8
Cat. No. B1176897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMreB protein
CAS149255-61-8
SynonymsMreB protein
Molecular FormulaC8H8FNO2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MreB Protein (CAS 149255-61-8) - Essential Bacterial Cytoskeleton Target for Antibiotic Discovery & Research


MreB (Murein cluster B) is a prokaryotic actin homolog and a highly conserved, essential cytoskeleton protein in most rod-shaped Gram-negative bacteria, where it orchestrates cell shape, division, chromosome segregation, and cell wall morphogenesis [1]. Identified by CAS 149255-61-8, the purified protein is a critical reagent for in vitro studies of bacterial cytoskeleton dynamics and a validated target for novel antibiotic development, particularly against multi-drug-resistant pathogens [2]. Its distinct mechanism from clinically used antibiotics presents a high-value opportunity for bypassing existing resistance pathways [3].

Why Generic 'Cytoskeleton Inhibitors' Cannot Substitute for MreB-Specific Research Tools


MreB (actin homolog) and FtsZ (tubulin homolog) are distinct prokaryotic cytoskeletal proteins with non-overlapping functions in cell elongation and division, respectively [1]. Compounds that target these proteins exhibit highly specific mechanisms and phenotypic outcomes; for instance, MreB inhibition by A22 induces a rod-to-sphere morphological transition, while FtsZ inhibition by PC190723 blocks cell division, leading to filamentation [2]. Consequently, the use of 'generic' bacterial cytoskeleton inhibitors in research or drug discovery leads to confounding experimental results due to off-target effects on eukaryotic actin or non-specific disruption of critical cellular processes [3]. Procurement of purified MreB protein or validated MreB-specific modulators is therefore essential for accurate mechanistic studies and robust, reproducible high-throughput screening campaigns.

Quantitative Differentiation of MreB Inhibitors: Head-to-Head Evidence for Research & Procurement Decisions


TXH11106 vs. A22 & CBR-4830: Enhanced Bactericidal Activity Against Gram-Negative Pathogens

The third-generation MreB inhibitor TXH11106 demonstrates significantly enhanced bactericidal activity compared to first-generation A22 and second-generation CBR-4830 against key Gram-negative pathogens [1]. This correlates with a more potent, non-competitive inhibition of MreB ATPase activity, indicating a differentiated mechanism of action [2].

Antibacterial Gram-negative Drug Discovery

CBR-4830 vs. Next-Generation Analogs: Quantified ATPase Inhibition Potency

CBR-4830 is a known MreB ATPase inhibitor, but its activity is modest compared to optimized analogs [1]. Direct biochemical assessment against purified E. coli MreB (EcMreB) provides a clear, quantitative ranking of inhibitory potency for structure-activity relationship (SAR) studies [2].

Enzymology ATPase SAR

A22 vs. No-Inhibitor Baseline: Quantified Impact on MreB Polymerization Dynamics

A22 acts as a competitive inhibitor of ATP binding to MreB, a mechanism that is directly quantified by its effect on the critical concentration required for MreB filament assembly [1]. This biophysical measurement provides a precise understanding of how A22 disrupts the bacterial cytoskeleton [2].

Biophysics Polymerization Mechanism of Action

A22 vs. Antibiotics: Synergistic Activity Without Human Cell Toxicity

A22's value extends beyond its direct antibacterial effect; it exhibits potent synergy with conventional antibiotics against clinical isolates while demonstrating a favorable safety profile in vitro [1]. This combination potential is a key differentiator for developing novel anti-resistance strategies [2].

Antibiotic Adjuvant Synergy Toxicology

MP265 vs. A22: Reduced Toxicity Profile in an MreB Inhibitor Analog

MP265 is a structural analog of A22, specifically designed and reported to have a lower toxicity profile while maintaining the ability to inhibit MreB polymerization . This makes it a valuable, less cytotoxic alternative for cellular studies where A22's toxicity is a confounding factor [1].

Chemical Probe Toxicology Analog

High-Impact Research & Industrial Applications for MreB Protein (CAS 149255-61-8)


Antibiotic Discovery: High-Throughput Screening (HTS) for Novel MreB ATPase Inhibitors

Procure purified, active MreB protein (CAS 149255-61-8) to develop and run primary biochemical screens for ATPase activity. Use CBR-4830 as a benchmark control (IC50 = 49 ± 8 μM) to validate assay performance and quantify the potency of novel hits [1]. Optimized analogs like Analog 31 (IC50 = 6 ± 2 μM) serve as positive controls for structure-activity relationship (SAR) expansion, providing a clear target profile for hit-to-lead campaigns [1].

Mechanism-of-Action Studies: Biophysical Characterization of Cytoskeleton Disruption

Use MreB protein in conjunction with the gold-standard inhibitor A22 for detailed biophysical studies. Reproduce the classic light-scattering polymerization assay to validate the mechanism of novel MreB inhibitors, confirming their ability to increase the critical concentration for filament assembly [2]. This provides definitive evidence that a compound directly targets MreB function, a critical step in target validation and publication [3].

Resistance-Breaking Adjuvant Development: Synergy Screening

Screen MreB inhibitors like A22 in combination with existing clinical antibiotics (e.g., ceftazidime, meropenem) against multi-drug-resistant Gram-negative bacterial strains [4]. Quantify synergy using checkerboard assays (FICI) to identify combinations that re-sensitize resistant pathogens and suppress biofilm formation without exhibiting cytotoxicity to human cells, thereby discovering new therapeutic strategies to combat antimicrobial resistance (AMR) [4].

Comparative Tool Compound Studies: Evaluating Next-Generation MreB Modulators

Utilize the spectrum of well-characterized MreB inhibitors (A22, MP265, CBR-4830, TXH11106) as a 'chemical biology toolkit' to dissect MreB function [1][5]. Compare the phenotypic and mechanistic outcomes of ATP-competitive inhibition (A22, MP265) versus non-competitive inhibition (TXH11106) to gain a deeper understanding of MreB's dynamic role in cell wall synthesis and identify the most promising modes of action for therapeutic intervention [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for MreB protein

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.